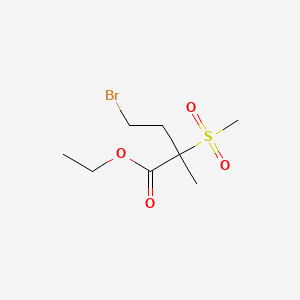

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Application of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Technical Guide for Drug Discovery Professionals

An In-depth Guide to a Key Intermediate in the Development of Novel Antibacterial Agents

Foreword

In the ever-evolving landscape of pharmaceutical research, the demand for novel therapeutics, particularly in the realm of antibacterial agents, remains a critical priority. The emergence of multidrug-resistant pathogens necessitates the exploration of new molecular targets and the development of innovative chemical entities. This technical guide focuses on Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a key building block in the synthesis of a promising class of antibacterial compounds: LpxC inhibitors. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this important intermediate, from its synthesis and chemical properties to its application in the creation of next-generation antibiotics.

Compound Identification and Significance

CAS Number: 1312478-47-9

Molecular Formula: C₈H₁₅BrO₄S[1]

Molecular Weight: 287.17 g/mol [1]

This compound is a specialized chemical intermediate whose significance lies primarily in its role as a precursor to potent inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthetic pathway of Lipid A, a critical component of the outer membrane of Gram-negative bacteria. The absence of a mammalian homologue makes LpxC an attractive and specific target for the development of novel antibacterial drugs with a reduced potential for host toxicity. The unique structural features of this compound, namely the reactive bromo group and the sulfonyl moiety, make it an ideal scaffold for the construction of complex molecules designed to interact with the active site of the LpxC enzyme.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The following protocol is a representative method for its preparation.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate

-

To a solution of ethyl 2-chloropropionate in ethanol, add sodium methanesulfinate.

-

Heat the reaction mixture to 77 °C and stir for 20 hours.

-

After cooling to room temperature, filter the solids and wash with ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Suspend the crude product in diethyl ether, filter any remaining solids, and concentrate the filtrate to yield ethyl 2-(methylsulfonyl)propanoate as a pale-yellow oil.

Step 2: Synthesis of this compound

-

Wash sodium hydride (60% dispersion in mineral oil) with hexanes under a nitrogen atmosphere and suspend it in N,N-dimethylformamide (DMF).

-

Add a solution of ethyl 2-(methylsulfonyl)propanoate in DMF dropwise to the sodium hydride suspension.

-

Stir the mixture for 30 minutes at room temperature, then cool to 0 °C.

-

Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with a 1:1 mixture of water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes to afford the final product, this compound, as a pale-yellow oil.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1312478-47-9 | Internal |

| Molecular Formula | C₈H₁₅BrO₄S | [1] |

| Molecular Weight | 287.17 g/mol | [1] |

Application in the Synthesis of LpxC Inhibitors

The primary application of this compound is in the synthesis of pyridine methylsulfone hydroxamate LpxC inhibitors.[1][2][3] These inhibitors are designed to chelate the catalytic zinc ion in the active site of the LpxC enzyme, thereby blocking its function and inhibiting bacterial growth.

The synthesis of these inhibitors typically involves the reaction of this compound with a suitably functionalized pyridine derivative. The bromo group serves as a leaving group in a nucleophilic substitution reaction, allowing for the covalent linkage of the butanoate derivative to the core of the inhibitor molecule.

Caption: General scheme for the synthesis of LpxC inhibitors.

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. While a specific public spectrum for this compound is not available, the expected spectroscopic data can be predicted based on its structure. For a structurally related compound, ethyl 4-bromo-2-methylbutanoate, some spectral data is available and can serve as a useful reference.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), the methyl group protons on the butanoate chain (a doublet), and the methylene protons adjacent to the bromine and sulfonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon bearing the methyl and sulfonyl groups, and the methylene carbons of the butanoate chain.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (287.17 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units is expected for the molecular ion and any bromine-containing fragments.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the reactivity of similar bromo-esters and alkylating agents, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and specialized intermediate in the field of antibacterial drug discovery. Its unique chemical structure allows for the efficient synthesis of potent LpxC inhibitors, a promising class of therapeutics targeting Gram-negative bacteria. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for scientists and researchers working to address the global challenge of antibiotic resistance.

References

-

PubChem. Ethyl 4-bromo-2-methylbutanoate. [Link] (Accessed Jan 15, 2026).

- Hale, M. R., et al. Pyridone methylsulfone hydroxamate LpxC inhibitors for the treatment of serious gram-negative infections. Journal of Medicinal Chemistry, 2012, 55(5), 2136-2145.

- Li, X., et al. Pyridone Methylsulfone Hydroxamate LpxC Inhibitors for the Treatment of Serious Gram-Negative Infections. ACS Medicinal Chemistry Letters, 2012, 3(3), 213-217.

Sources

- 1. usbio.net [usbio.net]

- 2. Pyridone methylsulfone hydroxamate LpxC inhibitors for the treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a key pharmaceutical intermediate with significant potential in modern drug discovery. The document details the molecular structure, physicochemical properties, and a plausible synthetic pathway for this compound. Furthermore, it offers an in-depth analysis of its structural elucidation through predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry, particularly those focusing on the development of novel antibacterial agents.

Introduction: A Pivotal Intermediate in Antibacterial Drug Discovery

This compound (CAS No. 1312478-47-9 for the racemate) is a specialized organic molecule that has emerged as a critical building block in the synthesis of advanced pharmaceutical compounds. Its significance is particularly pronounced in the development of novel antibacterial agents targeting Gram-negative bacteria.[1] Specifically, this butanoate derivative is instrumental in the synthesis of inhibitors for the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase).[2] LpxC is an essential enzyme in the biosynthetic pathway of lipid A, a crucial component of the outer membrane of most Gram-negative bacteria.[3][4] The inhibition of LpxC represents a promising strategy to combat the growing threat of antibiotic-resistant bacterial infections.[2][5]

The unique molecular architecture of this compound, featuring a quaternary carbon substituted with a methyl group, a methylsulfonyl group, and an ethyl ester, along with a terminal bromoalkyl chain, provides a versatile scaffold for the elaboration of complex molecular targets. This guide aims to provide a detailed technical resource on this compound, empowering researchers to leverage its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1312478-47-9 (Racemate) | [6][7] |

| Molecular Formula | C₈H₁₅BrO₄S | Inferred from structure |

| Molecular Weight | 301.17 g/mol | Calculated |

| Purity | Typically ≥97% | [6] |

| Physical State | Expected to be a liquid or low-melting solid at room temperature | Inferred from related structures |

Proposed Synthesis of this compound

Rationale Behind the Synthetic Strategy

The core of this strategy lies in the sequential alkylation of the active methylene group in ethyl methylsulfonylacetate. The electron-withdrawing sulfonyl and ester groups increase the acidity of the alpha-protons, facilitating their removal by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then readily react with alkyl halides in a standard Sₙ2 reaction.

The first step introduces the methyl group at the alpha-position. The resulting ethyl 2-(methylsulfonyl)propanoate still possesses one acidic proton, allowing for a second deprotonation and subsequent alkylation. The second alkylation step, using 1,2-dibromoethane, introduces the 2-bromoethyl moiety. The use of a dihaloalkane requires careful control of stoichiometry to favor mono-alkylation.

Experimental Workflow Diagram

Caption: A two-step synthetic workflow for the target compound.

Detailed Experimental Protocol (Predictive)

Disclaimer: The following protocol is predictive and should be optimized for safety and efficiency in a laboratory setting by a qualified chemist.

Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl methylsulfonylacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(methylsulfonyl)propanoate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a similar setup as Step 1, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: Cool to 0 °C and add a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous THF dropwise.

-

Stirring: Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Alkylation: Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture.

-

Reaction Completion: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to yield this compound.

Structural Elucidation and Characterization (Predictive)

As experimental spectroscopic data for this compound is not publicly available, this section provides predicted data based on the compound's structure and established spectroscopic principles. This predicted data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. |

| ~3.60 | Triplet (t) | 2H | -CH₂-CH₂ -Br | Protons on the carbon adjacent to the electronegative bromine atom are deshielded. |

| ~3.10 | Singlet (s) | 3H | -SO₂-CH₃ | Protons of the methylsulfonyl group are in a distinct chemical environment. |

| ~2.50 | Triplet (t) | 2H | -C(CH₃ )-CH₂ -CH₂Br | Protons adjacent to the quaternary carbon and the bromoethyl group. |

| ~1.70 | Singlet (s) | 3H | -C(CH₃ )-CH₂- | Protons of the methyl group on the quaternary carbon. |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the terminal methyl group of the ethyl ester. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~170 | C =O | Carbonyl carbon of the ester group. |

| ~65 | -C (CH₃)(SO₂CH₃)- | Quaternary carbon, deshielded by the sulfonyl and ester groups. |

| ~62 | -O-CH₂ -CH₃ | Carbon of the ethyl ester adjacent to the oxygen. |

| ~45 | -SO₂-CH₃ | Carbon of the methylsulfonyl group. |

| ~35 | -C(CH₃)-CH₂ -CH₂Br | Carbon adjacent to the quaternary center. |

| ~30 | -CH₂-CH₂ -Br | Carbon bearing the bromine atom. |

| ~20 | -C(CH₃ )- | Methyl carbon on the quaternary center. |

| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1740 | C=O (Ester) | Stretching |

| ~1320 and ~1140 | S=O (Sulfone) | Asymmetric and Symmetric Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~2980 | C-H (Alkyl) | Stretching |

| ~650 | C-Br | Stretching |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine (with its characteristic M and M+2 isotopes in an approximate 1:1 ratio) will be a key diagnostic feature.

| m/z Value | Proposed Fragment | Rationale |

| 300/302 | [M]⁺ | Molecular ion peak (presence of Br isotopes). |

| 221 | [M - Br]⁺ | Loss of a bromine radical. |

| 255/257 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 193/195 | [M - COOCH₂CH₃ - CH₃]⁺ | Further fragmentation. |

| 79/81 | [Br]⁺ | Bromine cation. |

Conclusion and Future Outlook

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its utility as a key intermediate in the synthesis of LpxC inhibitors underscores its importance in the quest for new antibacterial therapies. This guide has provided a detailed, albeit predictive, framework for its synthesis and characterization. It is our hope that this technical resource will facilitate further research and development in this critical area of medicine. Future work should focus on the experimental validation of the proposed synthetic route and the acquisition of definitive spectroscopic data to confirm the predicted structural assignments.

References

-

Clements, J. M., Coignard, F., Johnson, I., Chandler, S., Palan, S., Waller, A., ... & Hunter, M. G. (2002). Antibacterial activities and characterization of novel inhibitors of LpxC. Antimicrobial agents and chemotherapy, 46(6), 1793–1799. [Link]

-

Barb, A. W., & Zhou, P. (2008). Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of lipid A synthesis. Current pharmaceutical biotechnology, 9(1), 9–15. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Drug Discovery. Retrieved from [Link]

-

Lee, C. J., Liang, X., Chen, X., Zeng, D., Lee, J., Raetz, C. R., & Zhou, P. (2011). Species-specific and inhibitor-dependent conformations of LpxC: a new perspective on an old target. ACS chemical biology, 6(2), 141–151. [Link]

-

McClerren, A. L., Endsley, S., Slavik, J., Barb, A. W., & Raetz, C. R. (2005). A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis. Biochemistry, 44(51), 16733–16742. [Link]

-

Tometchko, S. E., & Tomchick, D. R. (2014). A non-hydroxamate inhibitor of LpxC in a novel binding mode. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 10), 1348–1353. [Link]

-

A B Enterprises. (n.d.). This compound CAS NO. : 1312478-47-9. IndiaMART. Retrieved from [Link]

-

Liang, X., Lee, C. J., Chen, X., Chung, H. S., Zeng, D., Raetz, C. R., ... & Zhou, P. (2011). Syntheses, structures and antibiotic activities of LpxC inhibitors based on the diacetylene scaffold. Bioorganic & medicinal chemistry, 19(21), 6547–6557. [Link]

-

Onishi, H. R., Pelak, B. A., Gerckens, L. S., Silver, L. L., Kahan, F. M., Chen, M. H., ... & Anderson, M. S. (1996). Antibacterial agents that inhibit lipid A biosynthesis. Science, 274(5289), 980–982. [Link]

- Jackman, L. M., & Sternhell, S. (1969). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Pergamon Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.indiamart.com [m.indiamart.com]

- 7. caming.com [caming.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a key intermediate in the development of advanced pharmaceutical agents. The synthesis is presented as a multi-step process, commencing with readily available starting materials and employing well-established, high-yielding chemical transformations. Each step is detailed with theoretical justification, causality behind experimental choices, and a thorough, validated protocol. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering insights into the strategic construction of complex molecules.

Introduction: Strategic Importance of the Target Molecule

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive bromo-substituent, a chiral quaternary center, and a sulfonyl group, making it a versatile building block for the synthesis of a variety of complex and biologically active compounds. The strategic placement of these functional groups allows for sequential and selective modifications, enabling the construction of diverse molecular scaffolds for drug discovery programs.

This guide will delineate a logical and efficient three-step synthetic sequence to obtain the target molecule. The chosen pathway prioritizes commercially available starting materials, operational simplicity, and high overall yield, making it suitable for both small-scale research and larger-scale production.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The core of the molecule can be constructed through sequential alkylation reactions on a sulfonyl-activated ester, followed by a terminal bromination.

Our forward synthesis strategy, therefore, involves three key transformations:

-

Methylation: Introduction of the first methyl group at the alpha-position of a sulfonyl-activated ester.

-

Alkylation with a Bromo-equivalent: Introduction of a two-carbon unit that will ultimately bear the bromo-substituent.

-

Terminal Bromination: Selective bromination at the terminal position of the alkyl chain.

This stepwise approach allows for precise control over the stereochemistry and functional group installation, minimizing the formation of byproducts and simplifying purification procedures.

Detailed Synthesis Pathway

The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below.

Figure 1: Proposed synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate

The first step involves the methylation of the alpha-carbon of ethyl 2-(methylsulfonyl)acetate. The methylsulfonyl group significantly increases the acidity of the alpha-protons, facilitating their removal by a suitable base to form a stabilized carbanion. This carbanion then acts as a nucleophile, readily attacking an electrophilic methyl source, such as methyl iodide.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(methylsulfonyl)acetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-(methylsulfonyl)propanoate.

Step 2: Synthesis of Ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate

The second step is an allylation of the newly formed ethyl 2-(methylsulfonyl)propanoate. Similar to the first step, the remaining alpha-proton is abstracted by a strong base to generate a nucleophilic carbanion, which then undergoes an S(_N)2 reaction with allyl bromide.

Experimental Protocol:

-

Following the same setup as in Step 1, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF to the reaction flask.

-

Cool the suspension to 0 °C and slowly add a solution of ethyl 2-(methylsulfonyl)propanoate (1.0 equivalent) in anhydrous THF.

-

After stirring for 30 minutes at room temperature, cool the mixture back to 0 °C.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction as described in Step 1.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate.

Step 3: Synthesis of this compound

The final step is the anti-Markovnikov hydrobromination of the terminal double bond of the allylic ester. This is a radical addition reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN), in the presence of hydrogen bromide. The reaction proceeds via a radical mechanism, leading to the selective addition of the bromine atom to the terminal carbon of the double bond.

Experimental Protocol:

-

Dissolve ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate (1.0 equivalent) in a suitable solvent such as benzene or carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

-

Bubble hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Data Summary

| Step | Reactant | Product | Reagents | Yield (Typical) |

| 1 | Ethyl 2-(methylsulfonyl)acetate | Ethyl 2-(methylsulfonyl)propanoate | Methyl Iodide, NaH, THF | 85-95% |

| 2 | Ethyl 2-(methylsulfonyl)propanoate | Ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate | Allyl Bromide, NaH, THF | 80-90% |

| 3 | Ethyl 2-methyl-2-(methylsulfonyl)but-3-enoate | This compound | HBr, AIBN | 70-80% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of well-understood and high-yielding reactions, coupled with readily available starting materials, makes this a practical approach for the synthesis of this valuable pharmaceutical intermediate. The detailed experimental protocols are designed to be self-validating and can be readily adapted for various scales of production. This guide serves as a foundational resource for researchers engaged in the synthesis of complex organic molecules for drug discovery and development.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Larock, R. C. (1999).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.

- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

Spectroscopic Characterization of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Predictive Technical Guide

Introduction

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a complex functionalized aliphatic ester of significant interest in synthetic organic chemistry, potentially serving as a versatile building block for the construction of novel molecular architectures in drug discovery and materials science.[1] The presence of a quaternary carbon bearing both a methyl and a methylsulfonyl group, adjacent to an ester and a bromoalkyl chain, imparts a unique electronic and steric environment. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The analysis is supported by comparative data from structurally related analogs to provide a robust framework for researchers.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for the carbon and hydrogen atoms of this compound.

Figure 1. Molecular structure and atom numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the ethyl ester, the diastereotopic methylene protons of the butanoate chain, the methyl group on the quaternary carbon, and the methylsulfonyl group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H7 (CH₃) | 1.20 - 1.35 | Triplet (t) | 3H | 7.1 | Typical for a methyl group of an ethyl ester, coupled to the adjacent methylene group (H6). |

| H5 (CH₃) | 1.60 - 1.75 | Singlet (s) | 3H | N/A | Methyl group attached to a quaternary carbon (C2), no adjacent protons to couple with. |

| H3 (CH₂) | 2.30 - 2.50 | Multiplet (m) | 2H | N/A | Diastereotopic methylene protons adjacent to the quaternary center and the bromine-bearing carbon. |

| H9 (SO₂CH₃) | 3.10 - 3.25 | Singlet (s) | 3H | N/A | Methyl group attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift. |

| H4 (CH₂) | 3.45 - 3.60 | Triplet (t) | 2H | ~6.5 | Methylene group attached to the electronegative bromine atom, leading to a significant downfield shift. |

| H6 (OCH₂) | 4.15 - 4.30 | Quartet (q) | 2H | 7.1 | Methylene group of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl group (H7). |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 | 13.5 - 14.5 | Methyl carbon of the ethyl ester. |

| C5 | 22.0 - 25.0 | Methyl carbon attached to the quaternary center (C2). |

| C4 | 28.0 - 32.0 | Methylene carbon attached to the bromine atom. |

| C3 | 35.0 - 40.0 | Methylene carbon adjacent to the quaternary center. |

| C9 | 52.0 - 55.0 | Methyl carbon of the electron-withdrawing methylsulfonyl group. |

| C6 | 61.0 - 63.0 | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| C2 | 70.0 - 75.0 | Quaternary carbon, significantly deshielded by the attached ester, methyl, and methylsulfonyl groups. |

| C1 (C=O) | 170.0 - 173.0 | Carbonyl carbon of the ester, appearing at the characteristic downfield region.[2] |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 or more, depending on concentration and instrument sensitivity.

-

-

Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or the TMS peak (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, sulfonyl, and alkyl halide groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2980 - 2850 | Medium-Strong | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1735 | Strong | C=O stretch | Ester |

| 1320 - 1280 | Strong | S=O asymmetric stretch | Sulfonyl (SO₂) |

| 1250 - 1150 | Strong | C-O stretch | Ester |

| 1160 - 1120 | Strong | S=O symmetric stretch | Sulfonyl (SO₂) |

| 600 - 500 | Medium-Strong | C-Br stretch | Alkyl bromide |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and use a liquid cell.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic M+2 isotopic patterns for bromine-containing fragments.[3]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the molecule under EI conditions. If observed, it would appear as a pair of peaks at m/z corresponding to [C₈H₁₅BrO₄S]⁺ for the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A prominent fragment resulting from the cleavage of the ester group.

-

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl portion of the ester.

-

Loss of the bromine atom (-Br): Cleavage of the C-Br bond.

-

Loss of the methylsulfonyl group (-SO₂CH₃): Cleavage of the C-S bond.

-

McLafferty Rearrangement: Possible if sterically accessible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to better observe the molecular ion.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate the mass spectrum.

Visualization of Experimental Workflow

Figure 2. General experimental workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from related structures, researchers can use this information as a benchmark for the identification and characterization of this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data. It is imperative to note that these are predicted values, and experimental verification is the ultimate standard for structural confirmation.

References

- BenchChem. (2025). Spectroscopic Data for Ethyl 4-bromo-2-methylbutanoate: A Technical Guide.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-bromo-2-methylbutanoate. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound CAS NO. : 1312478-47-9. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Naphthyl Mall. (n.d.). (R)-Ethyl-4-bromo-2-methyl-2-(methylsulfonyl)butanoate. Retrieved from [Link]

-

Watson International Ltd. (n.d.). This compound CAS 1312478-47-9. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-butoxy-4-methoxy-2-methyl-butanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of ethyl-4,4-dicyano-2,2-diethyl-3-methyl-3-butenoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-bromobenzoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-(methylsulfonyl)benzoate. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl-4-bromo-2-methylbutanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: A Key Intermediate in Antibacterial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, a pivotal intermediate in the synthesis of novel antibacterial agents. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the strategic importance of this molecule in targeting Gram-negative bacteria.

Introduction: The Strategic Importance of this compound

This compound is a specialized chemical building block whose significance is intrinsically linked to the urgent global need for new antibiotics. Specifically, it serves as a crucial precursor for the synthesis of inhibitors targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is an essential enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[2][3][4] Due to its absence in mammals, LpxC represents a prime target for the development of novel, selective antibacterial therapeutics.[3][4]

The subject molecule's structure is tailored for this purpose, incorporating a reactive bromo group for subsequent chemical modifications and a sulfonyl group that plays a role in the pharmacophore of the final LpxC inhibitor. This guide will delve into the synthesis, characterization, and application of this key intermediate.

Nomenclature and Chemical Properties

The systematic IUPAC name for this compound is This compound .

| Property | Value | Source |

| Molecular Formula | C8H15BrO4S | [5] |

| Molecular Weight | 287.17 g/mol | [5] |

| CAS Number | 1312478-47-9 (racemic) | [6] |

| 1312478-48-0 ((R)-enantiomer) | [7] | |

| 1312478-49-1 ((S)-enantiomer) | [8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield. The following protocol is based on established synthetic routes for intermediates used in the development of LpxC inhibitors.[1]

Synthesis Workflow

Sources

- 1. Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. m.indiamart.com [m.indiamart.com]

- 7. (R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate | 1312478-48-0 [amp.chemicalbook.com]

- 8. biomall.in [biomall.in]

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfonyl Butanoates

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Sulfonyl butanoates represent a pivotal class of organic compounds, bridging the fields of synthetic chemistry and pharmacology. Their unique combination of a reactive sulfonyl group and a butanoate backbone imparts a versatile set of physical and chemical properties that are instrumental in modern drug development and complex molecule synthesis. This guide provides a comprehensive exploration of these properties, offering a technical resource for researchers and professionals. We will delve into the synthesis, spectroscopic characterization, and chemical reactivity of these compounds, with a particular focus on their application as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of the Sulfonyl Butanoate Moiety

The sulfonyl group is a cornerstone in medicinal chemistry, renowned for its ability to enhance the metabolic stability of drug candidates and serve as a bioisostere for other functional groups like carbonyls and phosphates.[1][2] When incorporated into a butanoate framework, the resulting sulfonyl butanoates become highly valuable building blocks. The ester functionality provides a handle for further chemical modification, while the sulfonyl group can act as an excellent leaving group in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures.[3] This dual functionality makes sulfonyl butanoates particularly attractive in the multi-step synthesis of APIs.[4]

This guide will provide an in-depth analysis of the physical and chemical properties of sulfonyl butanoates, illustrated with experimental protocols and spectroscopic data. We will explore their synthesis, with a focus on providing a reliable and reproducible methodology. Furthermore, we will examine their reactivity, particularly in the context of their role as intermediates in pharmaceutical synthesis.

Physical Properties of Sulfonyl Butanoates

The physical properties of sulfonyl butanoates are influenced by the nature of the alkyl or aryl substituents on both the sulfonyl and ester groups. These properties are critical for their handling, purification, and application in various reaction conditions. Below is a comparative table of the physical properties of selected sulfonyl butanoates and related butanoate esters.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Ethyl 4-(methylsulfonyl)butanoate | C₇H₁₄O₄S | 194.25 | 339.7 at 760 mmHg[5] | 1.152[5] | 1.447[5] |

| Methyl 4-(p-toluenesulfonyl)butanoate | C₁₂H₁₆O₅S | 272.32 | Decomposes | - | - |

| Butyl Butanoate | C₈H₁₆O₂ | 144.21 | 164-165[6] | 0.869 at 25°C[6] | 1.406 at 20°C[7] |

| Propyl Butanoate | C₇H₁₄O₂ | 130.18 | 142-143[8] | 0.873 at 25°C[8] | 1.400 at 20°C[8] |

Chemical Properties and Reactivity

The chemical behavior of sulfonyl butanoates is largely dictated by the electron-withdrawing nature of the sulfonyl group, which significantly influences the reactivity of the adjacent carbon atoms and its own propensity to act as a leaving group.

The Sulfonate Group as an Excellent Leaving Group

A cornerstone of the utility of sulfonyl butanoates in organic synthesis is the exceptional leaving group ability of the sulfonate moiety. The conjugate bases of strong sulfonic acids, such as p-toluenesulfonic acid, are very weak bases and therefore excellent leaving groups in nucleophilic substitution (Sₙ2) and elimination (E1/E2) reactions.[3] This property is routinely exploited in the conversion of alcohols to more reactive intermediates.

The mechanism of tosylation, a common method to introduce a sulfonate leaving group, involves the nucleophilic attack of the alcohol onto the sulfur atom of tosyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[9] This conversion transforms a poor leaving group (⁻OH) into an excellent one (⁻OTs), facilitating subsequent reactions with a wide range of nucleophiles.

Caption: Conversion of an alcohol to a tosylate for nucleophilic substitution.

Synthesis and Spectroscopic Characterization: A Practical Guide

The synthesis of sulfonyl butanoates is a critical first step for their application. Here, we provide a detailed protocol for the preparation of a representative compound, methyl 4-(p-toluenesulfonyl)butanoate, followed by an analysis of its expected spectroscopic data.

Experimental Protocol: Synthesis of Methyl 4-(p-toluenesulfonyl)butanoate

This procedure is adapted from a literature preparation and demonstrates a robust method for the synthesis of an arylsulfonyl butanoate.[10]

Materials:

-

Methyl 4-hydroxybutanoate (25 g)

-

p-Toluenesulfonyl chloride (47.5 g)

-

Dry Pyridine (250 mL)

-

Diethyl ether

-

6 N Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Decolorizing charcoal

Procedure:

-

In a round-bottom flask, dissolve methyl 4-hydroxybutanoate (25 g) and p-toluenesulfonyl chloride (47.5 g) in dry pyridine (250 mL) at 5°C.

-

Maintain the reaction mixture at 5°C for 17 hours with stirring.

-

Pour the reaction mixture into 2 liters of ice water. An oil will separate.

-

Extract the oil with diethyl ether.

-

Wash the ethereal extract with 500 mL of 6 N hydrochloric acid to remove excess pyridine.

-

Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow oil.

-

Dissolve the oil in diethyl ether, treat with decolorizing charcoal, filter, and concentrate the filtrate to obtain a pale yellow oil which crystallizes upon standing at 5°C.

Caption: Workflow for the synthesis of methyl 4-(p-toluenesulfonyl)butanoate.

Spectroscopic Characterization

Accurate characterization of the synthesized sulfonyl butanoate is crucial for confirming its structure and purity. The following are the expected spectroscopic data for methyl 4-(p-toluenesulfonyl)butanoate based on the analysis of related compounds.[2][11]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the protons on the p-substituted benzene ring.

-

Methylene Protons (α to sulfonyl): A triplet around δ 4.1 ppm, deshielded by the adjacent sulfonyl group.

-

Methylene Protons (α to ester): A triplet around δ 2.5 ppm.

-

Methylene Protons (β to both): A multiplet around δ 2.1 ppm.

-

Methyl Protons (ester): A singlet around δ 3.6 ppm.

-

Methyl Protons (tosyl): A singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 172 ppm.

-

Aromatic Carbons: Signals in the range of δ 127-145 ppm.

-

Methylene Carbon (α to sulfonyl): A signal around δ 68 ppm.

-

Methyl Carbon (ester): A signal around δ 51 ppm.

-

Methylene Carbon (α to ester): A signal around δ 30 ppm.

-

Methylene Carbon (β to both): A signal around δ 21 ppm.

-

Methyl Carbon (tosyl): A signal around δ 21 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

S=O Stretch (sulfonyl): Two strong absorption bands around 1360 cm⁻¹ and 1170 cm⁻¹.[2]

-

C=O Stretch (ester): A strong absorption band around 1735 cm⁻¹.

-

C-O Stretch (ester): A strong absorption band in the range of 1250-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

MS (Mass Spectrometry): The fragmentation pattern in mass spectrometry will be characteristic of both the sulfonyl and butanoate moieties. Key fragmentation pathways would include:

-

Loss of the methoxy group (-OCH₃): Leading to a fragment ion of [M-31]⁺.

-

Cleavage of the C-S bond: Resulting in fragments corresponding to the tosyl cation and the butanoate radical cation.

-

McLafferty rearrangement: A characteristic fragmentation of esters, which may lead to the loss of a neutral alkene molecule.[12]

Application in Drug Development: Synthesis of a Pomalidomide Intermediate

The practical utility of sulfonyl butanoates in pharmaceutical synthesis is exemplified by their use as key intermediates. For instance, ethyl 4-(methylsulfonyl)butanoate is a precursor in some synthetic routes to Pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[10][13][14]

The synthesis involves the reaction of a phthalimide derivative with an amino-glutarimide, where the sulfonyl butanoate moiety can be a precursor to introduce necessary functionalities or to facilitate key bond-forming reactions. The workflow below illustrates a generalized synthetic approach where a sulfonyl butanoate derivative could be employed.

Caption: Generalized workflow for Pomalidomide synthesis involving a sulfonyl butanoate intermediate.

Conclusion

Sulfonyl butanoates are a versatile and powerful class of compounds with significant applications in organic synthesis and drug development. Their predictable physical properties, coupled with the reliable reactivity of the sulfonyl group as an excellent leaving group, make them indispensable tools for the modern chemist. The detailed synthetic protocol and spectroscopic analysis provided in this guide serve as a practical resource for researchers, while the illustration of their role in the synthesis of Pomalidomide highlights their real-world impact in the pharmaceutical industry. A thorough understanding of the principles outlined herein will empower scientists to effectively utilize sulfonyl butanoates in the design and execution of complex synthetic strategies.

References

-

1H and 13C NMR spectra of compound 2a . (n.d.). Retrieved January 16, 2026, from [Link]

-

Cas 5342-81-4,ethyl 4-(methylsulfonyl)butanoate | lookchem . (n.d.). Retrieved January 16, 2026, from [Link]

-

Supporting Information - ScienceOpen . (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of methyl 4-(p-toluene-sulphonyl)-butanoate - PrepChem.com . (n.d.). Retrieved January 16, 2026, from [Link]

-

Butanoic acid, 2-amino-4-(methylsulfonyl)- | C5H11NO4S | CID 69961 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]

-

Propyl 2-amino-4-methylsulfonylbutanoate | C8H17NO4S | CID 43248019 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]

-

Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]

-

CAS RN 106-27-4 - Fisher Scientific . (n.d.). Retrieved January 16, 2026, from [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry . (n.d.). Retrieved January 16, 2026, from [Link]

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC . (n.d.). Retrieved January 16, 2026, from [Link]

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) . (2021). Retrieved January 16, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide . (n.d.). Retrieved January 16, 2026, from [Link]

-

butyl butanoate - ChemBK . (n.d.). Retrieved January 16, 2026, from [Link]

-

Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps . (n.d.). Retrieved January 16, 2026, from [Link]

-

FT-IR spectrum and molecular structure of methyl p-toluene sulfonate... - ResearchGate . (n.d.). Retrieved January 16, 2026, from [Link]

-

Tosylates And Mesylates - Master Organic Chemistry . (2015). Retrieved January 16, 2026, from [Link]

-

Methyl 4-(4-methoxyphenyl)butanoate | C12H16O3 | CID 140725 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . (2015). Retrieved January 16, 2026, from [Link]

-

Butyl butyrate - Wikipedia . (n.d.). Retrieved January 16, 2026, from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . (n.d.). Retrieved January 16, 2026, from [Link]

-

propyl butanoate (YMDB01397) - Yeast Metabolome Database . (n.d.). Retrieved January 16, 2026, from [Link]

-

Preparation of mesylates and tosylates (video) - Khan Academy . (n.d.). Retrieved January 16, 2026, from [Link]

-

Innovations to API Synthesis | The Pharma Master . (n.d.). Retrieved January 16, 2026, from [Link]

-

mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes . (n.d.). Retrieved January 16, 2026, from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . (n.d.). Retrieved January 16, 2026, from [Link]

-

Methyl 4-methoxybutanoate | C6H12O3 | CID 542317 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]

-

Reactions of Benzylboronate Nucleophiles - PMC . (n.d.). Retrieved January 16, 2026, from [Link]

-

methyl (R)-3-(p-toluenesulfonyloxy)butyrate | C12H16O5S | CID 10378536 - PubChem . (n.d.). Retrieved January 16, 2026, from [Link]

-

Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry - University of Massachusetts Dartmouth - UMassD Repository . (n.d.). Retrieved January 16, 2026, from [Link]

-

Showing metabocard for Propyl butyrate (HMDB0039618) - Human Metabolome Database . (n.d.). Retrieved January 16, 2026, from [Link]

-

6.2: Fragmentation - Chemistry LibreTexts . (2022). Retrieved January 16, 2026, from [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange . (2016). Retrieved January 16, 2026, from [Link]

-

Chemical Properties of Butanoic acid, propyl ester (CAS 105-66-8) - Cheméo . (n.d.). Retrieved January 16, 2026, from [Link]

-

Methyl 2-Methyl-4-(p-tolylsulfonyl)butanoate - Optional[MS (GC)] - Spectrum - SpectraBase . (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. Butanoic acid, 2-amino-4-(methylsulfonyl)- | C5H11NO4S | CID 69961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. Butyl butyrate - Wikipedia [en.wikipedia.org]

- 8. Propyl butyrate | 105-66-8 [chemicalbook.com]

- 9. Khan Academy [khanacademy.org]

- 10. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 11. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: From Discovery to Application in Antibacterial Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Intermediate in the Quest for Novel Antibiotics

The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. This has spurred intensive research into novel antibacterial agents that act on previously unexploited cellular targets. One such target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is essential for the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. The discovery and development of LpxC inhibitors have become a major focus in the search for new antibiotics. Within this dynamic field of research, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has emerged as a pivotal, non-commercialized intermediate, instrumental in the synthesis of advanced LpxC inhibitors, particularly those belonging to the pyridone methylsulfone hydroxamate class. This guide provides a comprehensive overview of the history, synthesis, and key technical data of this important building block.

Historical Context and Discovery

The history of this compound is intrinsically linked to the development of LpxC inhibitors. While a singular "discovery" paper for this specific intermediate is not prominent in the literature, its significance is highlighted in patents for novel antibacterial compounds. Notably, its role as a key precursor is documented in patent literature focused on the synthesis of substituted benzazinones as LpxC inhibitors. For instance, international patent application AU2016367510A1 explicitly identifies this compound as "Intermediate 1" in the synthetic pathway towards potent antibacterial agents[1]. This underscores that the compound's genesis is rooted in the practical demands of medicinal chemistry and drug development, where its unique combination of functional groups—a reactive bromide, a chiral center, and a sulfonyl moiety—provides an ideal scaffold for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data

Due to its nature as a synthetic intermediate, extensive officially published experimental data for this compound is scarce. The following table summarizes its key physicochemical properties and predicted spectroscopic data, based on its chemical structure and data from analogous compounds.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1312478-47-9 |

| Molecular Formula | C8H15BrO4S |

| Molecular Weight | 287.17 g/mol |

| Predicted Boiling Point | 393.0 ± 37.0 °C at 760 mmHg |

| Predicted Density | 1.447 ± 0.06 g/cm³ |

| Predicted ¹H NMR | See Table 2 for detailed predicted chemical shifts. |

| Predicted ¹³C NMR | See Table 3 for detailed predicted chemical shifts. |

| Predicted IR Spectrum | Characteristic peaks expected around 1735 cm⁻¹ (C=O, ester), 1320 and 1140 cm⁻¹ (S=O, sulfone). |

| Mass Spectrometry | Expected to show characteristic isotopic pattern for bromine (M, M+2). Fragmentation would likely involve loss of the ethoxy group, the ethyl group, and cleavage adjacent to the sulfonyl and carbonyl groups. |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz) Disclaimer: These are predicted values based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.50 | Triplet | 2H | CH₂ -Br |

| ~3.10 | Singlet | 3H | -SO₂-CH₃ |

| ~2.50 - 2.70 | Multiplet | 2H | -C(CH₂ )-CH₂Br |

| ~1.60 | Singlet | 3H | -C(CH₃ )(SO₂CH₃)- |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz) Disclaimer: These are predicted values based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary.

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C =O (Ester) |

| ~65.0 | -C (CH₃)(SO₂CH₃)- |

| ~62.0 | -O-CH₂ -CH₃ |

| ~50.0 | -SO₂-CH₃ |

| ~35.0 | -C(CH₂ )-CH₂Br |

| ~28.0 | CH₂ -Br |

| ~20.0 | -C(CH₃ )(SO₂CH₃)- |

| ~14.0 | -O-CH₂-CH₃ |

Synthesis and Mechanistic Insights

The proposed synthetic pathway begins with the readily available starting material, ethyl 2-methylbut-2-enoate.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-methyl-3-(methylthio)butanoate

This initial step involves a Michael addition of a thiol to the α,β-unsaturated ester.

-

To a solution of sodium thiomethoxide in ethanol at 0 °C, add ethyl 2-methylbut-2-enoate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by fractional distillation.

Causality: The use of a soft nucleophile like thiomethoxide ensures a 1,4-conjugate addition to the Michael acceptor (the α,β-unsaturated ester), which is a well-established and high-yielding reaction.

Step 2: Synthesis of Ethyl 2-methyl-2-(methylthio)butanoate

This step involves the deprotonation at the α-carbon followed by methylation.

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add a solution of ethyl 2-methyl-3-(methylthio)butanoate in anhydrous THF dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add iodomethane to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product can be purified by column chromatography.

Causality: LDA is a strong, non-nucleophilic base, ideal for the quantitative deprotonation of the ester at the α-position to form the enolate. The subsequent addition of an electrophile (iodomethane) results in the formation of a new carbon-carbon bond at the α-position.

Step 3: Synthesis of Ethyl 2-methyl-2-(methylsulfonyl)butanoate

This step involves the oxidation of the sulfide to a sulfone.

-

Dissolve ethyl 2-methyl-2-(methylthio)butanoate in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting sulfone can be purified by recrystallization or column chromatography.

Causality: Strong oxidizing agents like m-CPBA or Oxone® are known to efficiently and selectively oxidize sulfides to sulfones, a fundamental transformation in organic synthesis.

Step 4: Synthesis of this compound

The final step is the α-bromination of the sulfonyl ester.

-

Dissolve ethyl 2-methyl-2-(methylsulfonyl)butanoate in an inert solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.

Causality: The Wohl-Ziegler reaction, employing NBS and a radical initiator, is a classic and effective method for the allylic and benzylic bromination of hydrocarbons.[2] In this case, it is adapted for the bromination at the carbon alpha to the sulfonyl group, which can stabilize an adjacent radical.

Application in Drug Development: A Workflow

The primary utility of this compound is as a precursor for the "headgroup" of certain LpxC inhibitors. The following workflow illustrates its application in the synthesis of a generic pyridone methylsulfone hydroxamate LpxC inhibitor.

Caption: Generalized workflow for the use of the title compound in LpxC inhibitor synthesis.

In this workflow, the bromide of this compound serves as a reactive handle for alkylation of a suitably functionalized pyridone core. Subsequent transformations of the ester group into a hydroxamic acid complete the synthesis of the final drug candidate.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. All waste should be disposed of in accordance with local regulations for halogenated organic compounds.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While not a household name, its role as a key architectural component in the development of the next generation of antibiotics against Gram-negative pathogens is of significant importance. This guide has provided a comprehensive overview of its history, a plausible and detailed synthetic route, and essential technical data to aid researchers and scientists in their endeavors to combat the growing threat of antimicrobial resistance.

References

-

Montgomery, J. I., Brown, M. F., Reilly, U., & Wishka, D. G. (2012). Pyridone Methylsulfone Hydroxamate LpxC Inhibitors for the Treatment of Serious Gram-Negative Infections. Journal of Medicinal Chemistry, 55(4), 1662–1670. [Link]

-

ResearchGate. (n.d.). Pyridone Methylsulfone Hydroxamate LpxC Inhibitors for the Treatment of Serious Gram-Negative Infections. Request PDF. [Link]

- Hale, M. R., et al. (2016). Substituted benzazinones as antibacterial compounds. AU2016367510A1.

-

Reagent Guide: N-Bromosuccinimide (NBS). (2011, June 10). Master Organic Chemistry. [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-2-methylbutanoate. National Center for Biotechnology Information. [Link]

Sources

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate safety and handling

An In-depth Technical Guide to the Safe Handling of Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available chemical data, information from analogous compounds, and established best practices for laboratory safety. The guide details the known properties of the compound, outlines potential hazards, and provides explicit, step-by-step procedures for safe handling, storage, disposal, and emergency response. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction and Chemical Profile

This compound is a specialized organic compound with applications in the synthesis of advanced chemical entities, such as pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections.[1] Its molecular structure incorporates several functional groups—a bromoalkane, an ethyl ester, and a methylsulfonyl group—that dictate its reactivity and toxicological profile. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide extrapolates safety and handling information from data on structurally similar compounds and the known hazards associated with its constituent functional groups.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below. It is critical to note that some of these properties are predicted and should be treated as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO₄S | United States Biological[1] |

| Molecular Weight | 287.17 g/mol | United States Biological[1] |

| CAS Number | 1312478-47-9 | A B Enterprises[2], Chem-Space[3] |

| Predicted Boiling Point | 393.0 ± 37.0 °C | ChemicalBook[4] |

| Predicted Density | 1.447 ± 0.06 g/cm³ | ChemicalBook[4] |

| Appearance | Not specified (likely a liquid) | Inferred |

| Solubility | Soluble in organic solvents | Inferred from similar compounds[5] |

| Storage Temperature | -20°C | United States Biological[1] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its functional groups: the bromoalkane moiety, which can act as an alkylating agent, the ester group, and the sulfonyl group.

-

Skin and Eye Irritation: Halogenated organic compounds and sulfonyl derivatives are often irritating to the skin and eyes.[6][7] Direct contact may cause redness, pain, and in severe cases, chemical burns. Similar compounds such as Ethyl 4-bromobenzoate are classified as causing skin and serious eye irritation.[6]

-

Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[6][7]

-

Toxicity: While specific toxicological data is unavailable, bromoalkanes can be harmful if inhaled, ingested, or absorbed through the skin. Many halogenated liquids are suspected carcinogens and can cause central nervous system depression, as well as liver and kidney damage with prolonged exposure.[8]

-